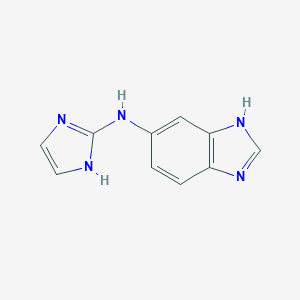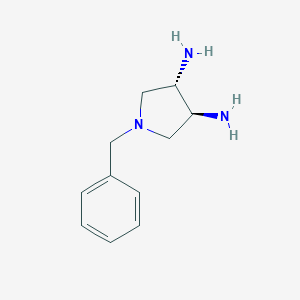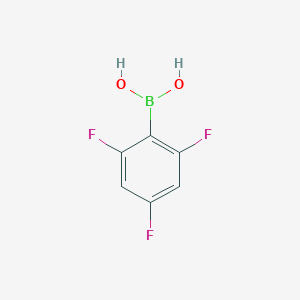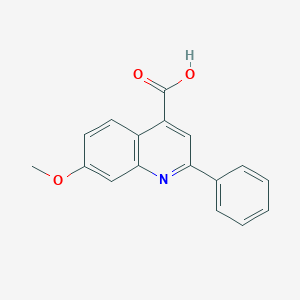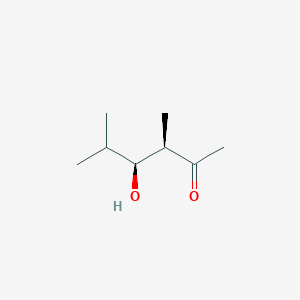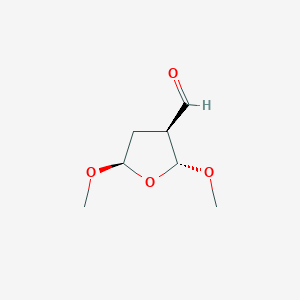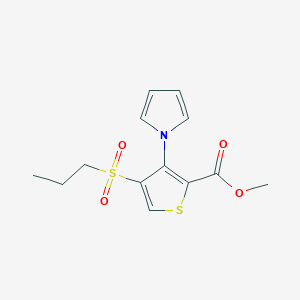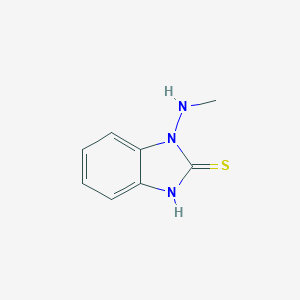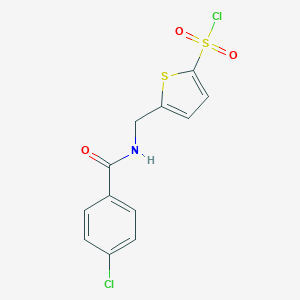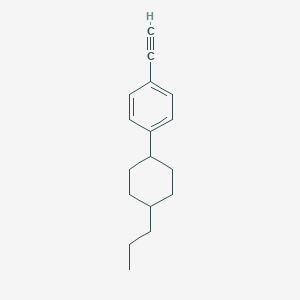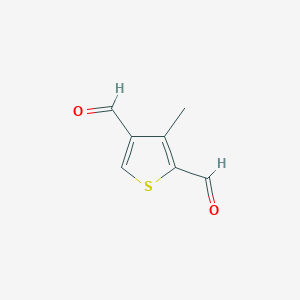
3-Methylthiophene-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiophene-2,4-dicarbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. 3-Methylthiophene-2,4-dicarbaldehyde has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research, have been extensively studied. In
Mechanism Of Action
The mechanism of action of 3-Methylthiophene-2,4-dicarbaldehyde is not fully understood. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors. Studies have shown that 3-Methylthiophene-2,4-dicarbaldehyde exhibits potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methylthiophene-2,4-dicarbaldehyde have been extensively studied. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which may have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, 3-Methylthiophene-2,4-dicarbaldehyde has been shown to exhibit antimicrobial and antifungal activities, which may have potential applications in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Methylthiophene-2,4-dicarbaldehyde in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods, and its purity can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). However, one of the limitations of using 3-Methylthiophene-2,4-dicarbaldehyde in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity in certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-Methylthiophene-2,4-dicarbaldehyde. One of the most significant directions is the development of new organic semiconductors using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methylthiophene-2,4-dicarbaldehyde and its potential applications in the treatment of various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Synthesis Methods
The synthesis of 3-Methylthiophene-2,4-dicarbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylthiophene-2-carboxaldehyde with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. Both methods yield high purity 3-Methylthiophene-2,4-dicarbaldehyde.
Scientific Research Applications
3-Methylthiophene-2,4-dicarbaldehyde has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which are used in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
properties
CAS RN |
174148-87-9 |
|---|---|
Product Name |
3-Methylthiophene-2,4-dicarbaldehyde |
Molecular Formula |
C7H6O2S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
3-methylthiophene-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |
InChI Key |
FTKHLOBMGPBGJD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1C=O)C=O |
Canonical SMILES |
CC1=C(SC=C1C=O)C=O |
synonyms |
2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



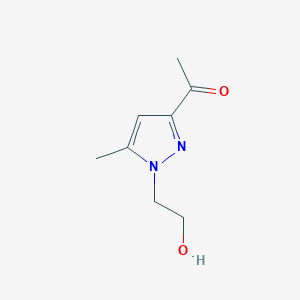
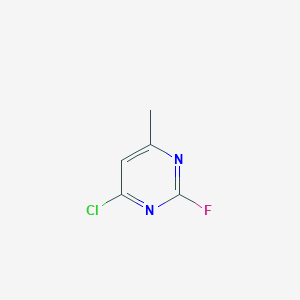
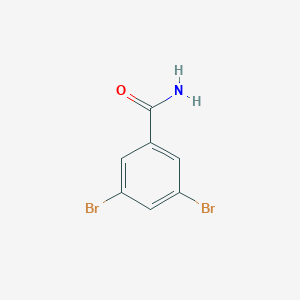
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
